molecular formula C17H20ClNO B15143339 Nefopam-d4 (hydrochloride)

Nefopam-d4 (hydrochloride)

Cat. No.: B15143339
M. Wt: 293.8 g/mol
InChI Key: CNNVSINJDJNHQK-ZYMFQSNRSA-N
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Description

Nefopam-d4 (hydrochloride) is a deuterated form of nefopam hydrochloride, a centrally acting, non-opioid analgesic. It is primarily used for the treatment of moderate to severe pain, including post-surgical pain. The deuterated version, Nefopam-d4, is often used in scientific research to study the pharmacokinetics and metabolism of nefopam due to its stable isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nefopam hydrochloride involves several steps, starting from the reaction of 1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine with hydrochloric acid to form the hydrochloride salt. The deuterated version, Nefopam-d4, is synthesized by incorporating deuterium atoms into the molecular structure, typically through the use of deuterated reagents and solvents during the synthesis process.

Industrial Production Methods

Industrial production of nefopam hydrochloride involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process includes steps such as crystallization, filtration, and drying to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

Nefopam-d4 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Nefopam can be oxidized to form its N-oxide derivative.

    Reduction: Reduction reactions can convert nefopam to its desmethylated form.

    Substitution: Nefopam can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides are used for substitution reactions.

Major Products

    Oxidation: Nefopam N-oxide

    Reduction: Desmethylnefopam

    Substitution: Various substituted nefopam derivatives

Scientific Research Applications

Nefopam-d4 (hydrochloride) is widely used in scientific research due to its stable isotopic labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies. Its applications include:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of nefopam in biological samples.

    Biology: Studied for its effects on neurotransmitter reuptake and its potential neuroprotective properties.

    Medicine: Investigated for its analgesic properties and potential use in multimodal pain management strategies.

    Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Nefopam-d4 (hydrochloride) exerts its analgesic effects through multiple mechanisms:

    Inhibition of Neurotransmitter Reuptake: It inhibits the reuptake of serotonin, norepinephrine, and dopamine, increasing their levels in the synaptic cleft and enhancing pain relief.

    Modulation of Ion Channels: It blocks sodium and calcium channels, reducing neuronal excitability and pain transmission.

    Antihyperalgesic Activity: It modulates glutamatergic transmission, reducing hyperalgesia and pain sensitivity.

Comparison with Similar Compounds

Nefopam-d4 (hydrochloride) is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies. Similar compounds include:

    Nefopam Hydrochloride: The non-deuterated form, used clinically for pain management.

    Diphenhydramine: An antihistamine with structural similarities but different pharmacological effects.

    Orphenadrine: An antiparkinsonian drug with some structural similarities but different therapeutic uses.

Nefopam-d4 stands out due to its specific use in research and its ability to provide detailed insights into the metabolism and pharmacokinetics of nefopam.

Properties

Molecular Formula

C17H20ClNO

Molecular Weight

293.8 g/mol

IUPAC Name

3,3,4,4-tetradeuterio-5-methyl-1-phenyl-1,6-dihydro-2,5-benzoxazocine;hydrochloride

InChI

InChI=1S/C17H19NO.ClH/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18;/h2-10,17H,11-13H2,1H3;1H/i11D2,12D2;

InChI Key

CNNVSINJDJNHQK-ZYMFQSNRSA-N

Isomeric SMILES

[2H]C1(C(OC(C2=CC=CC=C2CN1C)C3=CC=CC=C3)([2H])[2H])[2H].Cl

Canonical SMILES

CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3.Cl

Origin of Product

United States

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